molecular formula C14H10N4O2 B2670612 7-phenyl-2-(prop-2-yn-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione CAS No. 2415564-34-8

7-phenyl-2-(prop-2-yn-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione

Cat. No.: B2670612
CAS No.: 2415564-34-8
M. Wt: 266.26
InChI Key: JVXSUCOSODGRTE-UHFFFAOYSA-N
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Description

7-phenyl-2-(prop-2-yn-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrazine ring, makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 7-phenyl-2-(prop-2-yn-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-amino-3-mercaptotriazoles with propargyl bromide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at room temperature . This reaction leads to the formation of the triazolopyrazine scaffold. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the triazole or pyrazine rings. Common reagents for these reactions include halides and alkoxides.

    Cycloaddition: The compound can undergo cycloaddition reactions with various dienophiles or dipolarophiles, forming new cyclic structures.

Scientific Research Applications

7-phenyl-2-(prop-2-yn-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-phenyl-2-(prop-2-yn-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar compounds include other triazolopyrazine derivatives, such as:

Compared to these similar compounds, 7-phenyl-2-(prop-2-yn-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione stands out due to its unique combination of a triazole and pyrazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-phenyl-2-prop-2-ynyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-2-8-18-14(20)17-10-9-16(13(19)12(17)15-18)11-6-4-3-5-7-11/h1,3-7,9-10,12,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVOBXUUOZFVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)N2C=CN(C(=O)C2N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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